4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate typically involves the reaction of 4,7-dichloroquinoline with ethyl 3-aminocrotonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency and yield of the synthesis process. This method is advantageous as it reduces reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases, which are important intermediates in organic synthesis
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed:
Schiff Bases: Formed through condensation reactions with aldehydes.
Reduced Derivatives: Formed through reduction reactions, altering the quinoline ring structure
Scientific Research Applications
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester has diverse applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial drugs and other therapeutic agents.
Biological Research: The compound is studied for its potential antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- Ethyl 4,8-dichloroquinoline-3-carboxylate
- 3,7-Dichloroquinoline-8-carboxylic acid, ethyl ester
- 4,7-Dichloroquinoline
Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities .
Properties
CAS No. |
1242260-65-6 |
---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.124 |
IUPAC Name |
ethyl 4-amino-7,8-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)7-5-16-11-6(10(7)15)3-4-8(13)9(11)14/h3-5H,2H2,1H3,(H2,15,16) |
InChI Key |
NPJGLQIZQQDXPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC(=C2Cl)Cl |
Synonyms |
4-Amino-7,8-dichloroquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.